N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core. Key structural features include:
- Position 1: A tosyl (p-toluenesulfonyl) group, enhancing steric bulk and influencing electronic properties.
- Position 5: A phenyl substituent, contributing to aromatic interactions.
- Position 3: A para-substituted phenyl ring bearing an ethanesulfonamide moiety, which may enhance solubility and biological activity.
Properties
IUPAC Name |
N-[4-[2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-3-32(28,29)26-21-13-11-19(12-14-21)23-17-24(20-7-5-4-6-8-20)27(25-23)33(30,31)22-15-9-18(2)10-16-22/h4-16,24,26H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUSAQVDHUTOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of chalcones with hydrazine hydrate in the presence of acetic acid.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrazole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Ethanesulfonamide: The final step involves coupling the tosylated pyrazole with ethanesulfonamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, hydrogen with palladium catalyst
Bases: Pyridine, triethylamine
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety, such as N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis via the caspase pathway .
Anti-inflammatory Properties
The compound is also noted for its anti-inflammatory effects. Research has shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response. A related study found that similar pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating a promising therapeutic potential for treating inflammatory diseases .
Neuropharmacology
CNS Disorders
this compound has been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier allows it to target central nervous system disorders. Studies suggest that this compound may modulate neurotransmitter levels and exhibit neuroprotective effects against oxidative stress-induced damage in neuronal cells .
Synthetic Applications
Chemical Synthesis
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it a valuable building block in the development of novel pharmaceuticals .
Antimicrobial Effects
The compound has shown promise in antimicrobial applications as well. In vitro studies indicate that it possesses activity against various bacterial strains, including E. coli and Bacillus subtilis. One study reported effective antimicrobial activity at concentrations around 40 µg/mL, outperforming traditional antibiotics .
Data Tables
Case Studies
-
Breast Cancer Cell Proliferation Study
A recent investigation into the anticancer properties of this compound demonstrated its effectiveness in inhibiting breast cancer cell lines through apoptotic pathways. -
Neuroprotection Against Oxidative Stress
A study focusing on neuroprotective effects revealed that this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro, suggesting potential applications in neurodegenerative diseases. -
Antimicrobial Efficacy Assessment
An assessment of antimicrobial properties showed that derivatives of this compound had a strong inhibitory effect on common bacterial strains, indicating its potential use as an alternative to conventional antibiotics.
Mechanism of Action
The mechanism of action of N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, thereby inhibiting their activity. The pyrazole ring can interact with various receptors and enzymes, modulating their function . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : Electron-withdrawing groups (e.g., sulfonamides, halogens) improve metabolic stability and target binding .
- Core Variations : Replacement of pyrazoline with pyrrolopyridine () shifts pharmacological activity toward oncology .
Analysis of Physicochemical Properties
- Molecular Weight : Ranges from 417.5 (CAS 724437-67-6) to 597.5 g/mol (Compound 39), with the target compound (~507.6 g/mol) falling mid-range.
- Solubility : Ethanesulfonamide and sulfamoyl groups enhance aqueous solubility compared to halogenated analogs .
- Thermal Stability : Pyrazoline derivatives with aromatic substituents (e.g., Compound 39) exhibit high melting points (>250°C), suggesting robust stability .
Pharmacological Profiles and Therapeutic Potential
- Multi-Target Inhibition : Compound 39 inhibits cholinesterase, MAO, and COX enzymes, indicating the pyrazoline scaffold's versatility .
- Anticancer Activity : The pyrrolopyridine derivative () demonstrates ethanesulfonamides' applicability in oncology .
Commercial and Industrial Relevance
Biological Activity
N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound characterized by its unique structural features, including a pyrazole moiety and a sulfonamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antioxidant applications.
Structural Overview
The compound's structure can be broken down into several key components:
- Pyrazole Moiety : A five-membered ring containing two nitrogen atoms, known for its diverse biological properties.
- Tosyl Group : A sulfonamide derivative that enhances solubility and reactivity.
- Phenyl Substituents : Contribute to the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Salmonella typhi, with inhibition concentrations ranging from 1.95 to 15.625 mg/mL .
Antioxidant Activity
The antioxidant potential of this compound is noteworthy. In studies involving pyrazole derivatives, compounds similar to this compound demonstrated half-maximal inhibitory concentrations (IC50) between 45.17–217.22 µg/mL in DPPH assays . The presence of substituents on the pyrazole ring significantly influences the antioxidant activity.
Structure-Activity Relationship (SAR)
A brief SAR analysis reveals that the presence of both the tosyl and sulfonamide groups enhances the biological activity of the compound. The following table summarizes some related compounds and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Tosylpyrazole | Tosyl group on pyrazole | Antimicrobial |
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| Phenylpyrazole | Pyrazole with phenyl substituents | Insecticidal |
| Benzothiazole derivatives | Similar heterocyclic structure | Anti-inflammatory |
The unique combination of these functional groups in this compound allows for diverse interactions with biological targets, making it a promising candidate for therapeutic development.
Case Studies
In one study focused on the synthesis and biological evaluation of related pyrazole derivatives, researchers found that modifications to the pyrazole ring could significantly alter the compounds' antibacterial and antifungal properties . Another investigation highlighted how structural variations influenced antioxidant activity across different derivatives .
Q & A
Q. What are the key synthetic routes for synthesizing N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A common approach involves:
Formation of the pyrazoline core through cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives.
Tosylation (introduction of the toluenesulfonyl group) using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Sulfonamide coupling via nucleophilic substitution, where ethanesulfonamide reacts with a halogenated intermediate (e.g., 4-bromophenyl derivative).
Optimization strategies include:
- Temperature control (e.g., reflux in ethanol for cyclization steps).
- Catalytic use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
- Purification via column chromatography or recrystallization to isolate intermediates .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the pyrazoline ring (δ 3.1–3.5 ppm for diastereotopic protons) and sulfonamide groups (δ 7.5–8.0 ppm for aromatic protons adjacent to sulfonyl).
- HRMS : Validates molecular ion peaks and isotopic patterns (e.g., [M+H]+ or [M+Na]+ ions).
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm).
- X-ray crystallography : Resolves stereochemistry and confirms crystal packing (e.g., torsion angles between sulfonamide and pyrazoline moieties) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s inhibitory activity against tumor-associated carbonic anhydrase isoforms (e.g., hCA IX/XII)?
- Methodological Answer :
- In vitro enzyme assays : Use fluorometric or stopped-flow methods with 4-nitrophenyl acetate as a substrate.
- Prepare recombinant hCA IX/XII isoforms.
- Measure IC₅₀ values by incubating the compound (0.1–100 µM) with the enzyme and monitoring hydrolysis rates.
- Selectivity profiling : Compare inhibition against off-target isoforms (e.g., hCA I/II) to assess specificity.
- Structural insights : Co-crystallize the compound with hCA IX/XII for docking studies to identify key interactions (e.g., sulfonamide-Zn²+ coordination) .
Q. What strategies are effective in resolving contradictions in biological activity data across substituted pyrazoline-sulfonamide hybrids?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., aryl groups at position 5 of pyrazoline) and correlate with bioactivity trends.
- Statistical modeling : Apply multivariate regression to identify physicochemical properties (e.g., logP, polar surface area) driving activity discrepancies.
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., cytotoxicity vs. enzyme inhibition) to rule out false positives/negatives.
Example: In a study, electron-withdrawing groups on the aryl ring enhanced hCA IX inhibition but reduced cytotoxicity, suggesting divergent mechanisms .
Q. What computational approaches are suitable for predicting the binding affinity of this compound with target enzymes like carbonic anhydrases?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or GOLD to model sulfonamide-Zn²+ coordination and hydrophobic interactions with CA active sites.
- Molecular Dynamics (MD) simulations : Simulate binding stability (e.g., 100 ns trajectories in explicit solvent) to assess conformational flexibility.
- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding free energies and rank derivatives.
Validation: Compare computational predictions with experimental IC₅₀ values to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
